molecular formula C5H7F2N3O B2460216 [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol CAS No. 265643-98-9

[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol

Cat. No.: B2460216
CAS No.: 265643-98-9
M. Wt: 163.128
InChI Key: UUHFGAPRERVWQL-UHFFFAOYSA-N
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Description

[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluoroethyl group attached to the triazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the introduction of the difluoroethyl group to the triazole ring. One common method is the difluoromethylation of triazole derivatives. This can be achieved using various difluoromethylation reagents under different reaction conditions. For instance, the use of metal-based methods to transfer CF₂H to C(sp²) sites has been reported . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been employed to construct C(sp³)–CF₂H bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while substitution reactions can introduce a wide range of functional groups to the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and the presence of the difluoroethyl group may enhance these activities.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Triazole-based drugs are widely used in the treatment of infections and other diseases, and this compound may serve as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, materials science, and other applications where the unique properties of the difluoroethyl group are beneficial.

Mechanism of Action

The mechanism of action of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the binding affinity of the compound to its targets, potentially leading to increased biological activity. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with different substituents, such as:

  • [1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methanol
  • [1-(2,2-difluoropropyl)-1H-1,2,4-triazol-5-yl]methanol
  • [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-yl]methanol

Uniqueness

The uniqueness of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol lies in the specific positioning of the difluoroethyl group on the triazole ring. This positioning can significantly influence the compound’s chemical and biological properties, making it distinct from other triazole derivatives.

Properties

IUPAC Name

[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3O/c6-4(7)1-10-5(2-11)8-3-9-10/h3-4,11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHFGAPRERVWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=N1)CO)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(2,2-Difluoroethyl)-1H-[1,2,4]triazole (4.0 g, 0.030 mol) was heated at reflux in 37% aqueous formaldehyde for 2 days. The solution was allowed to cool to room temperature and was washed with dichloromethane (3×50 ml). The solution was then saturated with sodium chloride, and washed again with dichloromethane (3×50 ml). The combined organic washings were dried over magnesium sulfate and concentrated in vacuo. The residue was purified by flash chromatography on silica gel, eluting with 0 to 7.5% methanol in dichloromethane, yielding [2-(2,2-difluoroethyl)-2H-[1,2,4]triazol-3-yl]methanol as a solid (2.4 g). Data for the title compound: 1H NMR (250 MHz, CDCl3) δ 4.65 (2H, td, J=13.2, 4.3 Hz), 4.83 (2H, s), 6.17 (1H, tt, J=55.2,4.3 Hz), 7.86 (1H, s).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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